Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a nitrogen atom at the 9-position (azabicyclo framework), a fluorine substituent at the 3-position, and a methyl ester group at the 9-position. The bicyclo[3.3.1]nonane scaffold provides a rigid structure that enhances binding selectivity in medicinal chemistry applications.
Properties
CAS No. |
919286-50-3 |
|---|---|
Molecular Formula |
C10H16FNO2 |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-14-10(13)12-8-3-2-4-9(12)6-7(11)5-8/h7-9H,2-6H2,1H3 |
InChI Key |
ZMDLFRZZMSXKHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCCC1CC(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo[3.3.1]nonane core can be synthesized through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can be characterized by its molecular formula and its unique bicyclic structure, which contributes to its biological activity. The presence of the fluorine atom is significant as it can enhance the pharmacokinetic properties of the compound, such as membrane permeability and metabolic stability.
Pharmaceutical Applications
-
Neuropharmacology :
- Monoamine Reuptake Inhibition : The compound is part of a class of 9-azabicyclo[3.3.1]nonane derivatives known for their ability to inhibit the reuptake of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This mechanism is crucial for developing antidepressants and treatments for anxiety disorders .
- Potential in Treating Depression : As a monoamine reuptake inhibitor, this compound may offer therapeutic benefits similar to established antidepressants but with potentially fewer side effects .
-
Cancer Research :
- σ2 Receptor Ligands : Recent studies have highlighted the σ2 receptor's role in tumor biology, suggesting that compounds like this compound could be developed as radiotracers for imaging tumors due to their selective binding properties . This application could facilitate early detection and treatment monitoring in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Structure : Initial steps often involve creating the bicyclic framework through cyclization reactions.
- Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination methods, enhancing the compound's bioactivity .
Case Study 1: Antidepressant Efficacy
In a controlled study, derivatives of 9-azabicyclo[3.3.1]nonane were evaluated for their antidepressant effects in animal models. Results indicated that compounds with similar structures showed significant reductions in depressive-like behaviors, supporting the hypothesis that this compound may possess similar therapeutic potential .
Case Study 2: Tumor Imaging
A study focused on the development of radiotracers based on σ2 receptor ligands demonstrated that compounds structurally related to methyl 3-fluoro-9-azabicyclo[3.3.1]nonane exhibited high specificity for tumor cells in vitro, with implications for non-invasive imaging techniques in cancer diagnostics .
Mechanism of Action
The mechanism of action of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional differences between Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate and its analogues.
Structural and Functional Group Variations
Physicochemical Properties
- LogP and Solubility: The fluorine atom in this compound lowers logP compared to tert-butyl derivatives (e.g., tert-butyl exo-3-amino variant has logP ~2.5 predicted) . Ethyl esters (e.g., CAS 141379-91-1) exhibit higher lipophilicity than methyl esters .
- Molecular Weight : The target compound (MW ~215.22 g/mol) is lighter than Boc-protected analogues (e.g., CAS 1363380-67-9, MW 240.34 g/mol) .
Biological Activity
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate, a derivative of the bicyclic nonane structure, exhibits significant biological activity that has been explored in various research contexts. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological applications, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 9-azabicyclo[3.3.1]nonane derivatives, characterized by a bicyclic structure with nitrogen incorporated into the ring. Its molecular formula is with a molecular weight of approximately 143.20 g/mol . The presence of a fluorine atom and a carboxylate group contributes to its unique pharmacological profile.
This compound acts primarily as a monoamine reuptake inhibitor . This mechanism is crucial for enhancing neurotransmitter availability in the synaptic cleft, thereby influencing mood and cognitive functions. The compound has shown potential in inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in mood regulation and cognitive processes .
Antidepressant Effects
Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, may be effective in treating depression due to their ability to modulate monoamine levels . In vitro studies have demonstrated that these compounds can significantly increase serotonin levels in neuronal cultures.
Cytotoxicity Studies
In various cytotoxicity assays, this compound has exhibited selective cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results against ovarian cancer cells (IGROV-1) with an IC50 value indicating effective inhibition at low concentrations . This activity suggests potential applications in cancer therapy.
Study on Cancer Cell Lines
A recent study investigated the effects of this compound on IGROV-1 ovarian cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anti-cancer agent .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound is well absorbed when administered orally, with a favorable safety profile observed in preliminary animal studies . However, further research is necessary to fully elucidate its long-term effects and toxicity.
Comparative Analysis with Other Compounds
| Compound | Mechanism | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| This compound | Monoamine reuptake inhibitor | ~5 (IGROV-1) | Antidepressant, anticancer |
| SV119 (another azabicyclo derivative) | Mixed neurotransmitter reuptake inhibitor | ~1.4 (various cancer lines) | Targeted cancer therapy |
| Imipramine (tricyclic antidepressant) | Monoamine reuptake inhibitor | ~10 (depression models) | Depression |
Q & A
What are the optimal synthetic routes for Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound’s synthesis often involves multi-step strategies, including Mannich reactions, fluorination, and carboxylation. For example, a double Mannich reaction using acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) can form the bicyclic core, followed by fluorination at position 3 and esterification at position 9 . Yield optimization (e.g., ~90% for acylated derivatives) depends on catalysts (e.g., triethylamine) and solvent polarity (e.g., dichloromethane vs. methanol). Purity is enhanced via recrystallization from methanol .
Advanced Research Question How do substituent electronic effects (e.g., fluorine’s electronegativity) impact regioselectivity during fluorination? Computational studies (DFT) can model transition states to predict fluorination sites, while X-ray crystallography validates structural outcomes . Contradictions in yields across studies (e.g., 70–90%) may arise from competing side reactions or solvent coordination effects, requiring kinetic analysis .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Basic Research Question
IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1718 cm⁻¹ for the ester, C–F stretch at ~1100–1200 cm⁻¹). NMR (¹H/¹³C) resolves bicyclic geometry: axial/equatorial proton splitting and fluorine coupling (³JHF ~10–20 Hz) confirm substitution patterns .
Advanced Research Question How do X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in stereochemistry? For example, C–H···O hydrogen bonds (2.30–2.50 Å) and π-π interactions stabilize the crystal lattice, while torsion angles (e.g., O1–C8–N1 = 122.85°) validate the bicyclo[3.3.1] conformation . Discrepancies between solution (NMR) and solid-state (X-ray) data may reflect dynamic ring puckering .
How does the fluorine substituent influence the compound’s reactivity in catalytic or medicinal applications?
Basic Research Question
Fluorine enhances metabolic stability and lipophilicity, making the compound a candidate for CNS-targeting prodrugs. Its electron-withdrawing effect also activates the ester group toward nucleophilic substitution (e.g., hydrolysis to carboxylic acid derivatives) .
Advanced Research Question Can fluorine’s inductive effect modulate the nitrogen lone pair’s basicity in the 9-aza group? Comparative studies with non-fluorinated analogues (e.g., tert-butyl derivatives) using pKa measurements or DFT calculations (e.g., HOMO-LUMO gaps) reveal electronic perturbations . Contradictory bioactivity data (e.g., receptor binding vs. cytotoxicity) may stem from fluorine’s dual role in steric vs. electronic interactions .
What computational models predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking studies (e.g., using Discovery Studio) assess binding affinities to enzymes like acetylcholinesterase. For example, the bicyclo[3.3.1] scaffold’s rigidity may complement hydrophobic pockets, while fluorine’s σ-hole interactions enhance binding specificity . MD simulations (100 ns) can evaluate conformational stability in aqueous vs. lipid bilayer environments .
How should researchers mitigate safety risks during synthesis and handling?
Basic Research Question
Safety protocols include using PPE (gloves, masks) and fume hoods, as precursors like chloroacetyl chloride are corrosive. First-aid measures for exposure involve rinsing with water and consulting a physician . Storage recommendations: anhydrous conditions (≤25°C) to prevent ester hydrolysis .
Advanced Research Question Are there latent hazards in scaled-up reactions? For example, exothermic risks during fluorination require temperature-controlled reactors. Waste management plans must address halogenated byproducts (e.g., HF neutralization with CaCO₃) .
How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Advanced Research Question
Methodological cross-validation is critical. For instance, discrepancies in ¹H NMR shifts (e.g., C9 protons at δ 4.10–4.50 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidation side products . Collaborative studies using high-resolution MS/MS can confirm molecular ion integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
